molecular formula C12H13FO4 B13554737 5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid

5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid

Katalognummer: B13554737
Molekulargewicht: 240.23 g/mol
InChI-Schlüssel: AFXFHBBAIQDVNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid is an organic compound that features a tert-butoxycarbonyl (BOC) protecting group attached to a fluorobenzoic acid core. The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes . The presence of the fluorine atom in the benzoic acid ring adds unique chemical properties, making this compound valuable in various chemical applications.

Vorbereitungsmethoden

This can be achieved through the reaction of 2-fluorobenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:

Analyse Chemischer Reaktionen

5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism of action of 5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid primarily involves the protection of amine groups through the formation of a carbamate linkage. The BOC group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the BOC group is removed, releasing the free amine for further chemical transformations .

Vergleich Mit ähnlichen Verbindungen

5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid can be compared with other BOC-protected compounds, such as:

    5-[(Tert-butoxy)carbonyl]-2-chlorobenzoic acid: Similar structure but with a chlorine atom instead of fluorine.

    5-[(Tert-butoxy)carbonyl]-2-bromobenzoic acid: Similar structure but with a bromine atom instead of fluorine.

    5-[(Tert-butoxy)carbonyl]-2-iodobenzoic acid: Similar structure but with an iodine atom instead of fluorine.

The presence of the fluorine atom in this compound imparts unique electronic properties, making it distinct from its halogenated counterparts .

Eigenschaften

Molekularformel

C12H13FO4

Molekulargewicht

240.23 g/mol

IUPAC-Name

2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid

InChI

InChI=1S/C12H13FO4/c1-12(2,3)17-11(16)7-4-5-9(13)8(6-7)10(14)15/h4-6H,1-3H3,(H,14,15)

InChI-Schlüssel

AFXFHBBAIQDVNT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.